2-Benzamido-4-mercaptobutanoic acid

Description

Contextualization within Amide-Containing Thiol Derivatives

2-Benzamido-4-mercaptobutanoic acid belongs to a broader class of amide-containing thiol derivatives. These compounds are characterized by the presence of both an amide functional group (-CONH-) and a thiol functional group (-SH). The amide bond provides structural rigidity and can participate in hydrogen bonding, influencing the molecule's conformation and interaction with other molecules. The thiol group is highly reactive and can undergo a variety of chemical transformations, most notably oxidation to form disulfide bonds and nucleophilic addition reactions.

This class of compounds is of significant interest due to the prevalence of these functionalities in biological systems. For instance, the amino acid cysteine contains a thiol group, and the peptide bonds that link amino acids together are amide bonds. This makes amide-containing thiol derivatives valuable tools for mimicking and studying biological processes.

Significance in Chemical Biology and Material Science

The distinct chemical properties of this compound have positioned it as a valuable tool in both chemical biology and material science.

In chemical biology , its significance lies in its ability to participate in bioconjugation reactions. nih.gov The thiol group can selectively react with various electrophiles, such as maleimides and haloacetamides, to form stable thioether linkages. nih.gov This allows for the site-specific attachment of this molecule to proteins, peptides, and other biomolecules. Such bioconjugation strategies are fundamental for developing probes to study biological processes, for targeted drug delivery, and for creating diagnostic tools. The benzamido group can modulate the hydrophobicity of the resulting conjugate, potentially influencing its cellular uptake and distribution. Furthermore, derivatives of benzamides have been explored as inhibitors for various enzymes, suggesting the potential for this compound to be used in the design of bioactive molecules. nih.gov

In material science , the thiol group of this compound is instrumental for the functionalization of nanomaterials. Thiols are known to form strong coordinate bonds with the surfaces of noble metal nanoparticles, such as gold and silver. This property allows for the coating of nanoparticles with a layer of this compound, thereby modifying their surface properties. This functionalization can improve the stability of the nanoparticles in biological media, introduce new functionalities through the benzamido group, and enable their use in applications like biosensing and biomedical imaging. For example, the functionalization of magnetic nanoparticles with thiol-containing molecules has been shown to be an effective strategy for creating materials for the analysis of biological samples. nih.gov

The versatility of this compound, stemming from its dual functionality, continues to drive its exploration in a wide array of advanced research applications.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C11H13NO3S |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 2-benzamido-4-sulfanylbutanoic acid |

| CAS Number | 103796-22-1 |

| Appearance | Not specified, likely a solid |

| Solubility | Not specified |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

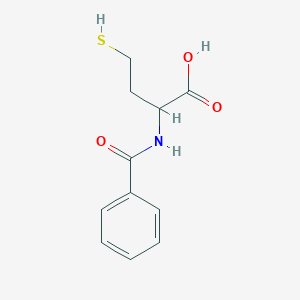

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-4-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(8-4-2-1-3-5-8)12-9(6-7-16)11(14)15/h1-5,9,16H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSNOCMNFNYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Benzamido 4 Mercaptobutanoic Acid and Its Derivatives

Established Synthetic Pathways for Benzamido-Mercaptobutanoic Acid Scaffolds

The synthesis of 2-benzamido-4-mercaptobutanoic acid and related structures often commences from readily available amino acid precursors, primarily DL-homocysteine or its derivatives. A common and well-established method involves the N-acylation of the amino group with benzoyl chloride.

A classic approach is the Schotten-Baumann reaction , where the amine is acylated in a two-phase system of water and an organic solvent, in the presence of a base like sodium hydroxide. byjus.comwikipedia.orgquora.comtestbook.comvedantu.com This base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide. byjus.comquora.com

Another established route for a similar scaffold, 2-benzamido-2-mercaptopropanoic acid, utilizes a heterocyclic intermediate. This method involves the reaction of 4-chloro-4-methyl-2-phenyl-2-oxazolin-5-one with a thiol source, such as thioacetic acid, to introduce the mercapto group. researchgate.net Subsequent hydrolysis then yields the final benzamido-mercaptoalkanoic acid. This approach highlights the utility of oxazolinone chemistry in constructing the core benzamido-amino acid structure.

The starting materials for these established pathways are typically derived from homocysteine or related amino acids. Homocysteine itself can be obtained through various biochemical pathways or synthesized chemically. researchgate.net

Table 1: Comparison of Established Synthetic Pathways

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Schotten-Baumann Reaction | DL-Homocysteine, Benzoyl Chloride | N-Benzoyl-DL-homocysteine | Well-established, high-yielding | Requires careful pH control, potential for side reactions |

| Oxazolinone Route | 4-Chloro-4-methyl-2-phenyl-2-oxazolin-5-one, Thioacetic acid | 4-Acetylthio-4-methyl-2-phenyl-2-oxazolin-5-one | Provides access to α-substituted analogs | Requires synthesis of the oxazolinone precursor |

Development of Novel Chemical Synthesis Routes

More recent synthetic strategies have focused on improving efficiency, scalability, and introducing greater molecular diversity. One such novel approach involves the use of homocysteine thiolactone as a versatile building block. mdpi.comwikipedia.org Homocysteine thiolactone is a cyclic thioester of homocysteine that can be readily N-acylated. mdpi.comwikipedia.orgnih.gov For instance, N-benzoyl homocysteine thiolactone can be synthesized and subsequently hydrolyzed to yield this compound. google.com This method offers an alternative to the direct acylation of homocysteine and can be advantageous in certain synthetic contexts.

Chemoenzymatic synthesis has also emerged as a powerful and green alternative for preparing mercaptoalkanoic acid derivatives. rjeid.commdpi.comnih.govmdpi.com These methods combine the selectivity of enzymatic transformations with the versatility of chemical reactions. For example, an enzymatic resolution step can be employed to obtain enantiomerically pure starting materials, which are then subjected to chemical modifications to yield the desired product. nih.gov This approach is particularly valuable for the synthesis of stereochemically defined derivatives.

Strategies for Stereoselective Synthesis

The stereochemistry at the α-carbon of this compound is crucial for its biological activity in many applications. Therefore, the development of stereoselective synthetic methods is of high importance.

Enzymatic and chemoenzymatic approaches are at the forefront of stereoselective synthesis. rjeid.commdpi.comnih.govmdpi.comnih.govelifesciences.orgresearchgate.netnih.govscispace.com Enzymes such as acylases can catalyze the stereoselective hydrolysis of racemic N-acylamino acids, providing a route to enantiomerically enriched products. researchgate.netscispace.com Similarly, lipases can be used for the stereoselective esterification of N-protected amino acids. researchgate.net A chemoenzymatic flow synthesis has been successfully applied to the production of enantiomerically pure captopril, a related mercaptoalkanoic acid derivative, highlighting the potential of this technology. nih.gov

The use of chiral auxiliaries is another effective strategy for controlling stereochemistry. For instance, N-tert-butanesulfinyl imines have been employed in the stereoselective synthesis of various nitrogen-containing heterocyclic compounds and could be adapted for the asymmetric synthesis of this compound precursors. mdpi.comresearchgate.net Cooperative catalysis, combining an N-heterocyclic carbene (NHC) with a Lewis acid, has also been shown to be effective in the enantioselective synthesis of complex heterocyclic systems and represents a potential avenue for stereocontrol in this context. nih.gov

Derivatization Strategies for Functional Group Modification

The presence of three distinct functional groups—a thiol, a carboxylic acid, and an amide—in this compound offers numerous opportunities for derivatization to modulate its properties.

Modifications at the Thiol Moiety (e.g., S-alkylation, disulfide formation)

The nucleophilic thiol group is a primary site for modification. S-alkylation is a common transformation, typically achieved by reacting the thiol with alkyl halides in the presence of a base. nih.govresearchgate.netrsc.org This reaction allows for the introduction of a wide variety of substituents at the sulfur atom.

Disulfide bond formation is another important modification, leading to the corresponding homodimer or mixed disulfides with other thiol-containing molecules. ahajournals.orgnih.gov This can be achieved through oxidation of the thiol using mild oxidizing agents. nih.gov The formation of disulfide bonds is a key feature in many biologically active peptides and proteins. ahajournals.org

Table 2: Common Reagents for Thiol Modification

| Modification | Reagent Type | Example Reagent |

| S-Alkylation | Alkyl Halide | Methyl Iodide, Benzyl Bromide |

| Disulfide Formation | Mild Oxidizing Agent | Iodine, Air (O₂), Dimethyl sulfoxide (B87167) (DMSO) |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into various derivatives, most notably esters. Esterification , such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, like sulfuric acid. pearson.comscirp.orgabiscientific.comacs.orgresearchgate.net This modification is often used to protect the carboxylic acid during other transformations or to enhance the lipophilicity of the molecule. For amino acids, the amino group must typically be protected prior to esterification to prevent amide formation. scirp.org

N-Acylation and Amide Bond Modifications

The benzamido group itself can be modified, although this is less common than modifications at the thiol or carboxylic acid moieties. Further N-acylation is possible, and various coupling agents used in peptide synthesis can be employed to form different amide bonds. google.com Enzymatic methods, utilizing enzymes like lipases or cutinases, also provide a green alternative for amide bond formation. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Benzamido 4 Mercaptobutanoic Acid

Thiol Reactivity and Redox Chemistry

The thiol group (-SH) is a prominent feature of 2-benzamido-4-mercaptobutanoic acid, rendering it an active participant in redox reactions. Thiols are known for their ability to be oxidized to form disulfide bonds (-S-S-). This reversible oxidation-reduction is a cornerstone of its chemical personality. In the presence of oxidizing agents, two molecules of this compound can couple to form a dimer linked by a disulfide bridge. Conversely, this disulfide can be reduced back to the original thiol by reducing agents.

The thiol group also exhibits nucleophilic character, allowing it to engage in substitution reactions. For instance, it can react with electrophiles, leading to the formation of thioethers. The acidity of the thiol proton also plays a role in its reactivity, influencing its ability to act as a nucleophile in various chemical environments. The redox chemistry of thiols is a complex process that can lead to various oxidation states, including sulfenic, sulfinic, and sulfonic acids, depending on the nature and strength of the oxidizing agent.

Carboxylic Acid Reactivity in Esterification and Amide Formation

The carboxylic acid moiety (-COOH) of this compound is a versatile functional group that readily undergoes reactions typical of its class, most notably esterification and amide formation. libretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted into an ester. libretexts.org This reaction, known as Fischer esterification, is a reversible process where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group (-OR) of an alcohol. libretexts.orgjackwestin.com The equilibrium of this reaction can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org The resulting esters often exhibit different physical and chemical properties compared to the parent carboxylic acid.

Amide Formation: The carboxylic acid can also react with amines to form amides. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. jackwestin.com This reaction is fundamental in peptide synthesis and allows for the formation of a peptide bond between the carboxylic acid of one amino acid and the amino group of another. The direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.com

The reactivity of the carboxylic acid group is crucial for incorporating this compound into larger molecular structures and for modifying its solubility and other physicochemical properties.

Amide Bond Stability and Hydrolysis Kinetics

The amide bond in this compound, which links the benzoyl group to the amino acid backbone, is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, making it resistant to cleavage. nih.gov

However, the stability of this amide bond is not absolute and can be influenced by the surrounding chemical environment. Under strong acidic or basic conditions, the amide bond can undergo hydrolysis to yield benzoic acid and 2-amino-4-mercaptobutanoic acid. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. nih.gov

Research has shown that the hydrolytic stability of N-acylated amino acid amides can be surprisingly sensitive to the electronic nature of the acyl group. nih.gov Electron-donating substituents on the benzoyl ring can increase the electron density on the amide carbonyl, potentially making it more susceptible to hydrolysis under certain conditions. nih.gov Conversely, electron-withdrawing groups would be expected to stabilize the amide bond. The kinetics of this hydrolysis can be studied to understand the mechanism and to predict the compound's stability in various applications.

Multi-functional Interaction Capabilities

The presence of a benzoyl group, a carboxylic acid, and a thiol group within the same molecule endows this compound with the capacity for a variety of non-covalent interactions. These interactions are critical in determining its behavior in biological and chemical systems, influencing its solubility, binding to other molecules, and self-assembly properties.

The benzene (B151609) ring of the benzamido group is a significant hydrophobic domain. nih.gov This nonpolar region can engage in hydrophobic interactions with other nonpolar molecules or with hydrophobic regions of larger structures, such as proteins. nih.gov In aqueous environments, these interactions are driven by the tendency of water molecules to exclude nonpolar entities, leading to the association of hydrophobic moieties. The strength of these interactions is influenced by the size and shape of the hydrophobic surface area.

The carboxylic acid group of this compound can exist in its protonated (-COOH) or deprotonated (-COO⁻) form, depending on the pH of the environment. In its deprotonated, anionic state, it can participate in strong electrostatic interactions, or salt bridges, with positively charged species, such as protonated amines or metal ions. These ionic interactions are long-range and play a significant role in molecular recognition and binding.

This compound has multiple sites capable of acting as hydrogen bond donors and acceptors. The carboxylic acid group can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at its carbonyl oxygen. The amide group also has a hydrogen bond donor (N-H) and an acceptor (C=O). Even the thiol group, though a weaker hydrogen bond donor than an alcohol or carboxylic acid, can participate in hydrogen bonding. These directional interactions are crucial for the specific binding of the molecule to biological targets and for its self-association into ordered structures.

Computational and Theoretical Studies of 2 Benzamido 4 Mercaptobutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-Benzamido-4-mercaptobutanoic acid. nih.gov Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to optimize the molecule's geometry and calculate its electronic properties. nih.gov

These calculations provide access to fundamental descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.govmdpi.com These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and amide groups, along with the sulfur atom, are expected to be regions of negative electrostatic potential. mdpi.com

| Mulliken Atomic Charges | C=O (Oxygen): -0.5eS-H (Sulfur): -0.2e | Predicts sites for intermolecular interactions |

Note: The values in this table are illustrative and representative of typical quantum chemical calculation outputs.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological targets, such as proteins. rsc.org

Conformational Analysis: The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. This analysis is crucial for understanding which shape the molecule is likely to adopt when approaching a biological target.

Ligand-Protein Interactions: When studying the compound as a potential enzyme inhibitor, MD simulations are used to model the behavior of the ligand-protein complex in a simulated physiological environment. nih.gov Starting from a docked pose, the simulation reveals the stability of the interaction over time (e.g., nanoseconds). Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD profile for the ligand indicates that it remains securely in the binding pocket. aalto.fi The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and how they adapt to the ligand's presence. researchgate.net These simulations can confirm the persistence of key interactions, like hydrogen bonds, and reveal the role of water molecules in mediating the binding. nih.govnih.gov

Table 2: Key Parameters from Molecular Dynamics Simulation Analysis (Illustrative)

| Parameter | Description | Typical Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A plateau in the RMSD plot suggests the system has reached equilibrium and the ligand is stable in the binding site. aalto.fi |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF values in binding site residues can indicate flexibility and adaptation upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key residues responsible for anchoring the ligand in the active site. |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict how a ligand, such as this compound, might interact with the binding site of a target protein. nih.gov

The process involves placing the 3D structure of the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a negative value in kcal/mol. researchgate.netnih.gov A more negative score generally indicates a stronger predicted binding affinity.

For this compound, docking studies could be used to screen potential protein targets. The results would provide a static snapshot of the most likely binding pose. Analysis of this pose reveals specific interactions, such as:

Hydrogen Bonds: Formed between the carboxyl, amide, or thiol groups of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the benzene (B151609) ring of the ligand and nonpolar residues of the target.

Pi-Pi Stacking: Potential interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These predicted interactions are crucial for understanding the basis of molecular recognition and for guiding the design of more potent analogues. nih.gov The stability of these docked poses is often further validated using the more computationally intensive MD simulations. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -7.5 kcal/mol | Indicates a favorable predicted binding affinity. |

| Hydrogen Bonds | Carboxyl O with LysineAmide H with Aspartate | Identifies key polar interactions stabilizing the complex. |

| Hydrophobic Interactions | Benzene ring with Leucine, Valine | Highlights the contribution of nonpolar contacts to binding. |

| Interacting Residues | Lys122, Asp189, Leu99, Val103 | Pinpoints the specific amino acids in the binding pocket that interact with the ligand. |

Note: The results in this table are for illustrative purposes.

Prediction of Spectroscopic Signatures and Reaction Pathways

Beyond basic identification, computational methods can predict complex spectroscopic features and potential reaction pathways for this compound.

Spectroscopic Signatures: Quantum chemical calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic excitations. scispace.com This helps in understanding the electronic transitions (e.g., n→π* and π→π*) responsible for the observed absorption bands. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. By comparing these computationally predicted spectra with experimental data, a detailed assignment of spectral bands to specific molecular vibrations (e.g., C=O stretch, N-H bend, S-H stretch) can be achieved, offering a deeper understanding of the molecule's vibrational properties. nih.gov

Reaction Pathways: Computational chemistry can be used to explore potential metabolic or synthetic reaction pathways. researchgate.net By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energy barriers for various potential reactions, such as oxidation of the thiol group, hydrolysis of the amide bond, or decarboxylation. nih.govresearchgate.net Methods like the Artificial Force Induced Reaction (AFIR) can be used to perform an automated search for reaction paths, helping to discover not only expected but also novel chemical transformations. nih.gov This predictive capability is valuable for understanding the metabolic fate of the compound or for designing novel synthetic routes.

Table 4: Predicted Spectroscopic and Reactivity Data (Illustrative)

| Analysis Type | Predicted Data | Significance |

|---|---|---|

| UV-Vis Spectrum (TD-DFT) | λmax at 230 nm and 275 nm | Corresponds to π→π* transitions in the benzoyl group and n→π* transitions. |

| IR Vibrational Frequencies | ~1720 cm⁻¹ (C=O, acid)~1650 cm⁻¹ (C=O, amide)~2550 cm⁻¹ (S-H) | Allows for precise assignment of experimental IR bands to molecular motions. |

| Reaction Pathway Analysis | Activation Barrier for Thiol Oxidation: 55 kJ/mol | Predicts the energetic feasibility of a specific metabolic transformation. |

| Reaction Pathway Analysis | Activation Barrier for Amide Hydrolysis: 95 kJ/mol | Suggests higher stability of the amide bond compared to the thiol group under certain conditions. |

Biological Interactions and Mechanistic Elucidation of 2 Benzamido 4 Mercaptobutanoic Acid

In Vitro Biochemical Pathway Modulation

Consistent with the lack of data on specific enzyme or receptor targets, there is no available research on the effects of 2-Benzamido-4-mercaptobutanoic acid on in vitro biochemical pathways.

There are no published studies investigating the impact of this compound on any cellular signaling cascades.

There is no information in the scientific literature to suggest that this compound has a role in the regulation of oxidative stress.

Structure-Activity Relationship (SAR) Studies for Biological Function of this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, also known as N-benzoyl-homocysteine, and its analogs, SAR studies aim to identify the key molecular features responsible for their biological effects. This understanding guides the rational design and synthesis of new, more potent, and selective molecules.

Design and Synthesis of Bioactive Analogs

The design of bioactive analogs of this compound often involves systematic modifications of its core structure. This includes alterations to the N-acyl group, the homocysteine backbone, and the thiol and carboxylic acid functional groups. A significant area of investigation has been the synthesis of N-acyl homocysteine thiolactones, which are cyclic derivatives of the parent compound. These analogs are of particular interest in the field of bacterial communication, or quorum sensing (QS). nih.govnih.gov

The synthesis of these analogs typically begins with a homocysteine derivative, often DL-homocysteine thiolactone hydrochloride. nih.gov Standard amide coupling reactions are then employed to introduce a variety of acyl groups at the nitrogen atom. nih.gov This allows for the creation of a library of compounds with diverse acyl chains, including variations in length, branching, and the presence of functional groups like oxo- or hydroxyl-moieties. nih.gov For instance, N-(3-oxo-acyl)-homocysteine thiolactones have been synthesized to mimic natural quorum sensing molecules. nih.gov

Another approach to creating bioactive analogs involves the modification of other parts of the homocysteine scaffold. For example, S-alkylated homocysteine derivatives have been synthesized to act as enzyme inhibitors. nih.gov These syntheses often involve the reaction of homocysteine with various alkylating agents to create a thioether linkage. Furthermore, complex derivatives have been created by attaching larger molecules, such as retinoic acid, to the nitrogen of homocysteine thiolactone, resulting in compounds like N-homocysteine thiolactonyl retinamido cobalamin. researchgate.net

The general synthetic strategy for creating a library of N-acyl homocysteine analogs is outlined below:

| Starting Material | Reagent | Reaction Type | Product Class |

| Homocysteine Thiolactone | Acyl Chloride / Carboxylic Acid | Amide Coupling | N-Acyl Homocysteine Thiolactones |

| Homocysteine | Alkyl Halide | S-Alkylation | S-Alkyl Homocysteine Derivatives |

| Homocysteine Thiolactone | Retinoic Acid | Amide Coupling | N-Retinoyl Homocysteine Thiolactone |

This systematic approach to synthesis allows researchers to generate a diverse set of molecules, which can then be screened for biological activity to establish clear structure-activity relationships.

Correlation of Structural Features with Specific Biological Responses

Once a library of analogs is synthesized, they are subjected to biological assays to determine how structural changes affect their activity. These studies have revealed critical correlations between the molecular features of this compound analogs and their biological responses, particularly in the context of quorum sensing modulation and enzyme inhibition.

Quorum Sensing Modulation:

In the context of bacterial quorum sensing, N-acyl homocysteine thiolactones have been extensively studied as modulators of LuxR-type receptors, such as SdiA in Salmonella enterica and RhlR in Pseudomonas aeruginosa. nih.govnih.gov

The Acyl Chain: The nature of the N-acyl chain is a crucial determinant of activity. Studies have shown that both the length and the substitution pattern of the acyl chain significantly impact the ability of the analog to either activate (agonize) or inhibit (antagonize) the target receptor. For example, with the SdiA receptor, N-(3-oxo-acyl)-homocysteine thiolactones were found to be more potent activators than their N-acyl-homoserine lactone counterparts. nih.gov Specifically, N-(3-Oxo-heptanoyl)-homocysteine thiolactone and N-(3-Oxo-octanoyl)-homocysteine thiolactone were identified as particularly strong activators of SdiA. nih.gov

The Thiolactone Ring: The replacement of the homoserine lactone ring found in natural quorum sensing molecules with a homocysteine thiolactone ring has been shown to produce potent and, in some cases, more stable modulators of QS receptors like RhlR. nih.gov This indicates that the sulfur atom in the ring is well-tolerated and can even enhance activity.

The following table summarizes the structure-activity relationships for some N-acyl homocysteine thiolactone analogs as quorum sensing modulators:

| Compound | Acyl Group | Ring Structure | Target Receptor | Biological Response |

| N-(3-Oxo-hexanoyl)-homocysteine thiolactone | 3-Oxo-hexanoyl | Homocysteine Thiolactone | SdiA | Activator |

| N-(3-Oxo-heptanoyl)-homocysteine thiolactone | 3-Oxo-heptanoyl | Homocysteine Thiolactone | SdiA | Strong Activator |

| N-(3-Oxo-octanoyl)-homocysteine thiolactone | 3-Oxo-octanoyl | Homocysteine Thiolactone | SdiA | Strong Activator |

| Isovaleryl homocysteine thiolactone | Isovaleryl | Homocysteine Thiolactone | RhlR | Potent Agonist |

| Cyclobutanoyl homocysteine thiolactone | Cyclobutanoyl | Homocysteine Thiolactone | RhlR | Agonist |

Enzyme Inhibition:

SAR studies have also been conducted on homocysteine derivatives as enzyme inhibitors. For example, in the case of betaine-homocysteine S-methyltransferase (BHMT), modifications to the homocysteine structure have yielded potent inhibitors. nih.gov It was found that the stereochemistry of the homocysteine moiety is critical, with the L-form being essential for binding to the enzyme's active site. nih.gov This stereospecificity is dictated by a key hydrogen bond between the amino group of the L-homocysteine portion and a glutamic acid residue in the enzyme. nih.gov

Advanced Analytical Methodologies for 2 Benzamido 4 Mercaptobutanoic Acid and Its Bioconjugates

High-Throughput Microfluidic Platforms for Ligand-Protein Interaction Analysis

Microfluidic technologies have revolutionized the study of molecular interactions by enabling high-throughput analysis with minimal sample consumption. acs.org These "lab-on-a-chip" systems allow for precise control over fluid dynamics at the microscale, creating ideal conditions for analyzing the kinetics and thermodynamics of ligand-protein binding. nih.govnih.gov

For a molecule like 2-Benzamido-4-mercaptobutanoic acid, microfluidic platforms offer a powerful tool to screen for and characterize its interactions with target proteins. Techniques such as surface plasmon resonance (SPR) integrated into microfluidic chips can monitor binding events in real time. nih.gov In a hypothetical setup, a target protein could be immobilized on a sensor surface within the microfluidic channel. A solution containing this compound would then be flowed over this surface. The binding and dissociation of the compound to the immobilized protein would be measured by changes in the refractive index at the sensor surface, providing data on association and dissociation rate constants (kₐ and kₔ). nih.gov

Droplet microfluidics, another high-throughput method, compartmentalizes reactions into picoliter-volume droplets. nih.govresearcher.life This would allow for millions of individual binding assays to be performed simultaneously, which is ideal for screening a library of proteins against this compound or for studying the effects of subtle variations in buffer conditions on the binding interaction. Due to the small volumes, reagent consumption is drastically reduced, making it a cost-effective and efficient screening method. acs.org

Table 1: Illustrative Parameters for Microfluidic Analysis of this compound-Protein Interaction

| Parameter | Technique | Description | Potential Insight |

| Association Rate (kₐ) | Microfluidic SPR | Measures the rate at which the compound binds to the target protein. | Provides information on the speed and efficiency of the binding event. |

| Dissociation Rate (kₔ) | Microfluidic SPR | Measures the rate at which the compound-protein complex dissociates. | Indicates the stability of the formed complex. |

| Equilibrium Dissociation Constant (K₋) | Derived from kₐ/kₔ | Quantifies the binding affinity between the compound and the protein. | A key determinant of biological potency and specificity. |

| Thermodynamic Parameters (ΔH, ΔS) | Temperature-controlled Microfluidics | Measures binding at different temperatures to determine enthalpy and entropy changes. | Elucidates the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic effects). |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., Multimodal Chromatography, HPLC-MS)

The analysis of this compound and its bioconjugates within complex biological matrices, such as plasma or cell lysates, necessitates powerful separation techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for such applications, offering both high-resolution separation and sensitive, specific detection. nih.govnih.gov

Given the structure of this compound, a reversed-phase HPLC method would be a primary choice. The separation would be based on the compound's hydrophobicity, largely influenced by the benzamido group. The mass spectrometer would provide confirmation of the compound's identity based on its precise mass-to-charge ratio (m/z) and fragmentation pattern, allowing for unambiguous quantification even in the presence of co-eluting matrix components. nih.govshimadzu.com

Multimodal, or mixed-mode, chromatography presents a more advanced separation strategy. nih.govcytivalifesciences.com.cn This technique uses stationary phases with ligands capable of multiple interaction types, such as ion-exchange and hydrophobic interactions. bio-rad.com For this compound, a mixed-mode column could simultaneously interact with the negatively charged carboxylate group (anion-exchange) and the hydrophobic benzene (B151609) ring (hydrophobic interaction). This dual mode of interaction provides unique selectivity that can resolve the target compound from complex impurities that might be difficult to separate using a single-mode technique. nih.govbio-rad.com This is particularly useful for purifying bioconjugates, where the properties of the resulting molecule can be significantly different from the parent compound.

Optimizing chromatographic conditions is critical to achieving robust and reproducible separation. For this compound, the mobile phase pH is a crucial parameter. chromatographytoday.com The compound possesses a carboxylic acid group, which will be ionized (deprotonated) at a pH above its pKa. According to the general rule for reversed-phase chromatography, adjusting the mobile phase pH to be at least two units below the compound's pKa will suppress this ionization, leading to increased retention and improved peak shape. biotage.com The addition of acidic modifiers like formic acid or trifluoroacetic acid (TFA) is standard practice to control pH and improve peak symmetry. biotage.comsigmaaldrich.com

In multimodal chromatography, both pH and conductivity (salt concentration) are key levers for optimization. cytivalifesciences.com.cn A systematic approach, such as Design of Experiments (DoE), can be used to efficiently map the optimal binding and elution conditions. For instance, a gradient of increasing salt concentration could be used to elute the compound from an ion-exchange-capable resin, while the organic solvent gradient controls hydrophobic retention. bio-rad.com

Table 2: Hypothetical Strategy for Optimizing Reversed-Phase HPLC Conditions

| Parameter | Initial Condition | Optimization Step | Rationale |

| Mobile Phase A | Water | Add 0.1% Formic Acid | Suppress ionization of the carboxylic acid to improve retention and peak shape. biotage.com |

| Mobile Phase B | Acetonitrile | Add 0.1% Formic Acid | Maintain consistent pH throughout the gradient. |

| Gradient | 5-95% B over 20 min | Adjust slope (e.g., 30-70% B over 15 min) | To improve resolution between the parent compound and potential metabolites or impurities. sigmaaldrich.com |

| Column Temperature | Ambient (25°C) | Increase to 35-40°C | To decrease viscosity, improve efficiency, and potentially alter selectivity. |

The structure of this compound makes it an interesting candidate for use as a ligand in affinity chromatography. nih.gov The terminal thiol (-SH) group is particularly useful for immobilization onto a solid support. nih.gov Thiol groups can be selectively reacted with various activated matrices, such as those containing maleimide (B117702) or chloroacetyl groups, to form stable, covalent linkages. nih.govnih.gov

Once immobilized, the "bait" molecule can be used to purify proteins that have a specific affinity for its structural features. In this case, the exposed benzamido and carboxylate moieties would be presented to the mobile phase, available to interact with passing proteins. This approach could be used to identify previously unknown protein targets of the compound from a complex cell lysate or to purify a known target protein for further study. The specificity of the interaction would be controlled by the binding and elution conditions, such as pH and ionic strength, to minimize non-specific binding. thermofisher.comresearchgate.net

Development of Bioanalytical Assays for In Vitro Studies

Developing robust bioanalytical assays is essential for studying the effects of this compound in in vitro systems, such as cell cultures or enzymatic assays. The primary tool for this would be an LC-MS/MS method, which provides the highest level of sensitivity and selectivity for quantifying small molecules in biological samples. nih.gov

An assay to measure the concentration of the compound in cell culture media or cell lysates would typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering macromolecules. nih.gov To improve sensitivity and chromatographic retention of this polar, acidic compound, chemical derivatization may be employed. researchgate.netmdpi.com Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with the carboxylic acid group to form a more hydrophobic and easily ionizable derivative, significantly lowering the limits of detection. shimadzu.com An isotopically labeled version of the compound would be used as an internal standard to ensure high accuracy and precision.

Such an assay would be critical for a range of in vitro studies, including determining the rate of cellular uptake, assessing metabolic stability, or correlating the compound's concentration with a measured biological effect, such as enzyme inhibition or changes in cytokine release. nih.gov

Applications of 2 Benzamido 4 Mercaptobutanoic Acid As a Chemical Tool or Building Block

Utilization in the Synthesis of Complex Organic Molecules

As a derivative of the amino acid homocysteine, 2-Benzamido-4-mercaptobutanoic acid possesses functional groups that are, in principle, amenable to various organic transformations. The carboxylic acid can be activated for amide bond formation, and the thiol group is a nucleophile that can participate in reactions such as Michael additions or the formation of thioethers and disulfides. These are common strategies in the assembly of complex molecules. researchgate.net

However, no specific instances of this compound being used as a key intermediate or building block in the total synthesis of natural products or other complex organic targets have been reported in the reviewed literature. Broader searches on related compounds, such as N-benzoyl-DL-homocysteine, also failed to provide concrete examples of its application in this context. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes, and molecules with reactive groups are often employed for this purpose. The thiol group in this compound could theoretically be used for covalent labeling of proteins or for conjugation to reporter molecules.

Despite the general utility of thiol-containing amino acid derivatives in creating chemical probes, there is no specific evidence to suggest that this compound has been developed or utilized as a chemical probe. The scientific literature on chemical probe development does not mention this particular compound in the design or synthesis of probes for any biological target.

Role in Bioconjugation Chemistry

Bioconjugation chemistry relies on the selective reaction of functional groups on biomolecules with synthetic linkers or labels. The thiol group is a prime target for bioconjugation due to its relatively low abundance and high nucleophilicity compared to other functional groups in proteins. acs.orgrsc.org This allows for site-specific modifications.

While the thiol moiety of this compound makes it a potential candidate for bioconjugation reactions, there are no available reports of it being used for this purpose. The literature on bioconjugation techniques extensively covers the use of cysteine and other thiol-containing molecules, but this compound is not among the documented reagents.

Future Research Directions and Emerging Paradigms

Integration with Systems Biology Approaches

The traditional "one molecule, one target" approach to drug discovery is increasingly being supplemented by systems biology, which seeks to understand how a compound affects complex biological networks as a whole. researchgate.netacs.org For a molecule like 2-Benzamido-4-mercaptobutanoic acid, which has structural features reminiscent of matrix metalloproteinase (MMP) inhibitors, a systems-level investigation is a critical next step. nih.govmdpi.com MMPs themselves are part of a complex system, regulating the extracellular matrix and influencing processes from wound healing to cancer metastasis. nih.gov

Future research will likely employ a suite of "omics" technologies to map the global effects of this compound on cellular systems. Computational modeling, including molecular docking and molecular dynamics simulations, can serve as a starting point to predict potential protein targets beyond its known interactions. nih.govmdpi.commdpi.com This in silico screening can generate hypotheses about the compound's mechanism of action and potential off-target effects. nih.gov These computational predictions can then be validated and expanded upon using high-throughput experimental techniques. Proteomics would identify changes in protein expression and post-translational modifications, while metabolomics would reveal shifts in metabolic pathways following cellular exposure to the compound. This integrated approach can provide a comprehensive "signature" of the molecule's activity, identifying not just primary targets but also downstream effects and potential compensatory mechanisms that cells might activate. rsc.org

A hypothetical workflow for a systems biology investigation is outlined below:

| Research Question | Systems Biology Approach | Data Generated | Potential Insight |

| What are the protein targets of the compound? | Computational Docking & Activity-Based Protein Profiling (ABPP) | Predicted binding affinities to known protein structures; Covalently labeled active enzymes. | Identification of primary targets (e.g., specific MMPs) and unexpected off-targets. nih.gov |

| How does the compound affect global protein expression? | Mass Spectrometry-based Proteomics (e.g., SILAC, TMT) | Quantitative data on thousands of proteins in treated vs. untreated cells. | Understanding of cellular response, including upregulation of resistance pathways or stress responses. mdpi.com |

| What is the impact on cellular metabolism? | Mass Spectrometry or NMR-based Metabolomics | Quantitative data on endogenous small-molecule metabolites (e.g., amino acids, lipids). | Insight into how the compound alters key metabolic pathways, which can be linked to efficacy or toxicity. |

| How do these changes relate to gene expression? | RNA-Sequencing (Transcriptomics) | Comprehensive data on changes in gene transcription levels. | Correlating protein and metabolite changes with the underlying genetic regulation. mdpi.com |

By integrating these multi-omics datasets, researchers can construct network models that illustrate the compound's sphere of influence within the cell, paving the way for more rational drug design and repositioning efforts.

Exploration in Advanced Biomaterials Development

The distinct chemical functionalities of this compound make it an exceptionally promising building block for the next generation of advanced biomaterials. rsc.orgacs.org Its structure, comprising an N-acyl amino acid (NAAA) scaffold, offers inherent biocompatibility and motifs for self-assembly, while the terminal thiol group provides a reactive handle for chemical conjugation and stimulus-response. mdpi.commdpi.comresearchgate.net

The thiol (-SH) group is particularly versatile. It is a key participant in "click" chemistry reactions, such as thiol-ene photopolymerization, which allows for the rapid and efficient formation of hydrogel networks under biologically compatible conditions. researchgate.netiu.edunih.gov This could be exploited to encapsulate cells or therapeutic agents within a biocompatible matrix. Furthermore, the thiol group can form reversible disulfide bonds (-S-S-) through oxidation. This property can be harnessed to create "smart" biomaterials that respond to the redox environment of the body. For example, a hydrogel cross-linked with disulfide bonds could be designed to degrade and release a drug payload preferentially in environments with high concentrations of reducing agents like glutathione, which is often found inside cells or in certain disease tissues. acs.orgmdpi.com

The molecule's character as an N-acyl amino acid also opens avenues in the design of self-assembling biomaterials. mdpi.comscienceopen.com Similar to peptides and lipids, these molecules can spontaneously organize into ordered nanostructures like nanofibers, nanotubes, or vesicles in aqueous environments. griffith.edu.au The benzamido group can participate in hydrophobic and π-π stacking interactions, while the carboxyl and amide groups can form hydrogen bonds, driving the self-assembly process. mdpi.com By tuning conditions like pH or ionic strength, it may be possible to control the assembly and disassembly of these structures, making them suitable for applications in tissue engineering and controlled drug delivery. nih.govnih.gov

The functional groups of this compound and their potential roles in biomaterial design are summarized in the table below.

| Functional Group | Chemical Property | Potential Application in Biomaterials |

| Thiol (-SH) | Forms disulfide bonds; Reacts in "click" chemistry. | Redox-responsive drug delivery systems; Covalent attachment to surfaces or other polymers; In-situ forming hydrogels. researchgate.netacs.orgmdpi.com |

| Carboxyl (-COOH) | Negatively charged at physiological pH; H-bonding. | pH-responsive materials; Electrostatic interactions with positively charged molecules; Enhancing water solubility. |

| Amide (-CONH-) | Hydrogen bond donor/acceptor. | Driving force for self-assembly into ordered nanostructures (e.g., nanofibers); Structural stability in peptides. scienceopen.com |

| Phenyl Ring | Hydrophobic; π-π stacking interactions. | Core formation in self-assembled micelles or vesicles; Interaction with hydrophobic drugs for encapsulation. mdpi.com |

Novel Synthetic Strategies for Enhanced Analog Diversity

To fully explore the structure-activity relationships of this compound, the development of novel synthetic strategies capable of generating a wide array of analogs is essential. Future efforts will likely focus on combinatorial and modular approaches that allow for systematic variation of each component of the molecule.

One promising direction is the use of combinatorial synthesis . By employing a matrix approach, libraries of analogs can be created. For instance, a diverse set of substituted benzoic acids could be reacted with the parent amino acid, 4-mercaptobutanoic acid, to explore the impact of different substituents on the phenyl ring. scielo.org.mxscielo.org.mx Conversely, the benzoyl group could be kept constant while the amino acid backbone is varied in length (e.g., mercaptopropanoic or mercaptopentanoic acid) or branching. researchgate.netacs.org This would allow for a fine-tuning of the molecule's steric and electronic properties.

Solid-Phase Synthesis (SPS) , a cornerstone of modern peptide chemistry, offers a highly efficient method for generating such libraries. beilstein-journals.orgnih.gov The parent amino acid could be anchored to a solid support, allowing for sequential reactions with various activated benzoic acids in a parallel format. The use of automated synthesizers would further accelerate this process, enabling the rapid production of dozens or hundreds of unique analogs for high-throughput screening. beilstein-journals.org

Another advanced strategy is fragment-based synthesis . This involves synthesizing the "benzamido" and "mercapto-amino acid" fragments separately and then coupling them in a final step. This modularity allows for the optimization of each piece independently. For example, complex heterocyclic replacements for the benzoyl group could be synthesized through multi-step routes and then coupled to the amino acid core. Modern coupling reagents and catalytic methods, including those for asymmetric synthesis to control stereochemistry, would be crucial for this approach. researchgate.netnih.govnih.gov

The table below outlines potential strategies for generating analog diversity.

| Synthetic Strategy | Key Reaction / Method | Type of Diversity Generated |

| Combinatorial Chemistry | Parallel acylation of amino acids with a library of carboxylic acids. scielo.org.mxnih.gov | Systematic variation of substituents on the benzoyl ring (e.g., exploring electronic and steric effects). |

| Solid-Phase Synthesis (SPS) | Fmoc/Boc chemistry on resin-bound amino acids. beilstein-journals.orgnih.gov | Rapid generation of a large number of analogs with variations in both the N-acyl group and the amino acid backbone. |

| Backbone Modification | Synthesis starting from different amino acid precursors (e.g., ornithine, lysine). | Variation in the length, rigidity, and functionality of the linker between the alpha-carbon and the thiol group. |

| Thiol Group Derivatization | Alkylation, oxidation, or conjugation of the thiol group post-synthesis. | Creation of prodrugs (e.g., disulfide dimers), or analogs with altered metal-binding or reactivity (e.g., methylthio ethers). |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries during C-C or C-N bond formation. researchgate.netnih.gov | Precise control over the stereochemistry at the alpha-carbon, which is critical for biological activity. |

Through these advanced synthetic paradigms, the chemical space around this compound can be systematically explored, leading to the discovery of new compounds with enhanced potency, selectivity, and novel functionalities for a range of therapeutic and biotechnological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.